REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CCN(C(C)C)C(C)C.[CH2:20]([Cl:23])[CH2:21]Cl.C1C=[CH:26][C:27]2N(O)N=[N:30][C:28]=2[CH:29]=1>C(Cl)Cl>[Cl:1][C:2]1[C:3]([C:4]([NH:30][C:28]2[CH:29]=[CH:21][C:20]([Cl:23])=[CH:26][CH:27]=2)=[O:6])=[CH:7][CH:8]=[CH:9][N:10]=1
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 2 N NaOH (100 ml), H2O (150 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |